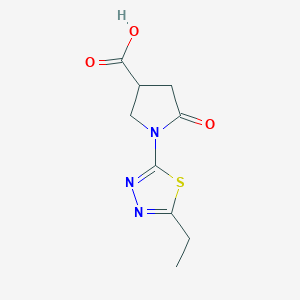
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
説明
The compound “1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid” is also known as "[ (5-ethyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid" . It has a molecular weight of 201.21 . The IUPAC name is “[ (5-ethyl-1,3,4-thiadiazol-2-yl)amino] (oxo)acetic acid” and the Inchi Code is "1S/C6H7N3O3S/c1-2-3-8-9-6 (13-3)7-4 (10)5 (11)12/h2H2,1H3, (H,11,12) (H,7,9,10)" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its IUPAC name and Inchi Code. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.21 . It is a solid at room temperature .科学的研究の応用
1,3,4-thiadiazole derivatives have been studied for their potential anticancer properties . Here’s a brief summary:
- Application Summary : 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents. They are of interest because they are bioisosteres of pyrimidine, which is the skeleton of three nucleic bases. This allows them to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being studied and the type of cancer being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a lab dish) and in vivo (in a living organism) to assess their efficacy and safety .
- Results/Outcomes : The results of these studies vary depending on the specific 1,3,4-thiadiazole derivative being tested. Some have shown promising results in preliminary studies, but more research is needed to fully understand their potential as anticancer agents .
1,3,4-thiadiazole derivatives have been studied for their potential as antibacterial agents . Here’s a brief summary:
- Application Summary : 1,3,4-thiadiazole derivatives have been investigated as potential antibacterial agents. They are of interest because they are bioisosteres of pyrimidine, which is the skeleton of three nucleic bases. This allows them to disrupt processes related to DNA replication, inhibiting the replication of bacterial cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being studied and the type of bacteria being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a lab dish) to assess their efficacy and safety .
- Results/Outcomes : The results of these studies vary depending on the specific 1,3,4-thiadiazole derivative being tested. Some have shown promising results in preliminary studies, but more research is needed to fully understand their potential as antibacterial agents .
1,3,4-thiadiazole derivatives have been studied for their potential as antiepileptic agents . Here’s a brief summary:
- Application Summary : 1,3,4-thiadiazole derivatives have been investigated as potential antiepileptic agents. They are of interest because they are bioisosteres of pyrimidine, which is the skeleton of three nucleic bases. This allows them to disrupt processes related to DNA replication, inhibiting the replication of neuronal cells .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being studied and the type of epilepsy being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a lab dish) and in vivo (in a living organism) to assess their efficacy and safety .
- Results/Outcomes : The results of these studies vary depending on the specific 1,3,4-thiadiazole derivative being tested. Some have shown promising results in preliminary studies, but more research is needed to fully understand their potential as antiepileptic agents .
将来の方向性
The 1,3,4-thiadiazole scaffold, to which this compound belongs, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, future research could focus on exploring these properties further and developing new drugs based on this scaffold .
特性
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-2-6-10-11-9(16-6)12-4-5(8(14)15)3-7(12)13/h5H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEWOFPMOAGPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



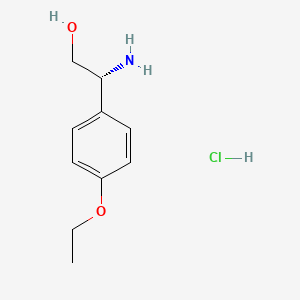
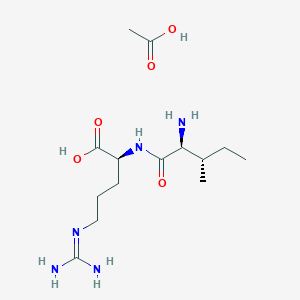
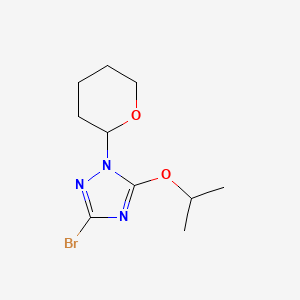
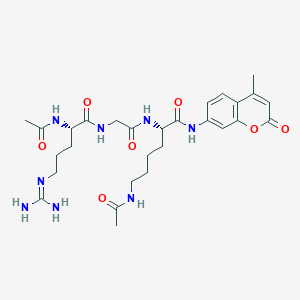
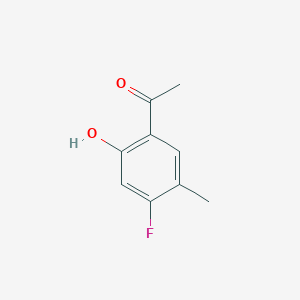
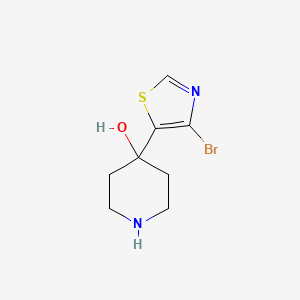
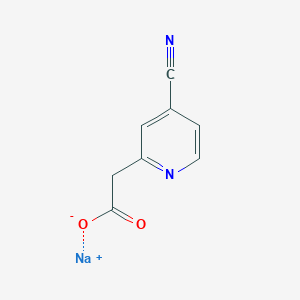
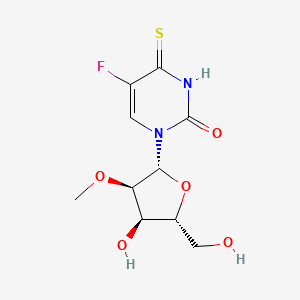
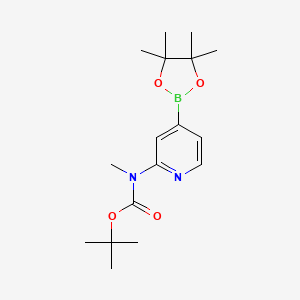
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)

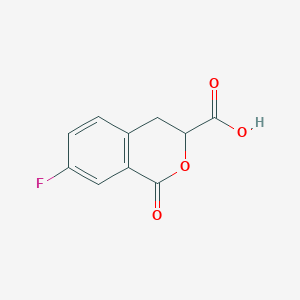
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)